molecular formula C10H13F3N2 B6301150 N-t-Butyl-5-(trifluoromethyl)pyridin-3-amine CAS No. 2173992-34-0

N-t-Butyl-5-(trifluoromethyl)pyridin-3-amine

Cat. No. B6301150
CAS RN: 2173992-34-0
M. Wt: 218.22 g/mol
InChI Key: ZRLKSZQHYPJZBB-UHFFFAOYSA-N
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Description

“N-t-Butyl-5-(trifluoromethyl)pyridin-3-amine” is a chemical compound that is part of the pyrimidinamine class of compounds . Pyrimidinamines are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including “N-t-Butyl-5-(trifluoromethyl)pyridin-3-amine”, involves using pyrimidifen as a template according to the bioisosterism . The synthesis process involves a series of chemical reactions, including protodeboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of “N-t-Butyl-5-(trifluoromethyl)pyridin-3-amine” is complex, with a trifluoromethyl group (-CF3) and a pyridin-3-yl group attached to a butyl group . The molecule’s empirical formula is C13H14F3N3O2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-t-Butyl-5-(trifluoromethyl)pyridin-3-amine” include protodeboronation of alkyl boronic esters . This reaction is part of a radical approach used in the synthesis of pyrimidinamine derivatives .

Mechanism of Action

The mechanism of action of pyrimidinamine derivatives, including “N-t-Butyl-5-(trifluoromethyl)pyridin-3-amine”, is as mitochondrial complex I electron transport inhibitors (MET I) . This unique mode of action is different from other commercial fungicides .

Safety and Hazards

“N-t-Butyl-5-(trifluoromethyl)pyridin-3-amine” is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

The future directions for “N-t-Butyl-5-(trifluoromethyl)pyridin-3-amine” and similar compounds lie in their potential applications in the agrochemical and pharmaceutical industries . With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2/c1-9(2,3)15-8-4-7(5-14-6-8)10(11,12)13/h4-6,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLKSZQHYPJZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CN=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine

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